1-Deuteriooxypentane
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Overview
Description
1-Deuteriooxypentane is a deuterated organic compound, where one of the hydrogen atoms in oxypentane is replaced by deuterium, a stable isotope of hydrogen. This modification can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deuteriooxypentane can be synthesized through several methods. One common approach involves the deuteration of oxypentane using deuterium gas (D₂) under high temperature and pressure conditions. This method ensures the replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves the use of perdeuterated solvents, reagents, and catalysts to achieve high purity. The process may include direct high-temperature deuteration or the deuteration of corresponding hydrides .
Chemical Reactions Analysis
Types of Reactions: 1-Deuteriooxypentane undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form deuterated aldehydes or ketones.
Reduction: Reaction with reducing agents to form deuterated alcohols.
Substitution: Reaction with halogens or other substituents to replace the deuterium atom
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenation reactions often use chlorine (Cl₂) or bromine (Br₂) under UV light or heat
Major Products:
Oxidation: Deuterated aldehydes or ketones.
Reduction: Deuterated alcohols.
Substitution: Deuterated halides or other substituted compounds
Scientific Research Applications
1-Deuteriooxypentane has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development to enhance the stability and efficacy of pharmaceuticals.
Industry: Applied in the production of deuterated solvents and reagents for various chemical processes
Mechanism of Action
The mechanism by which 1-Deuteriooxypentane exerts its effects involves the replacement of hydrogen with deuterium, which can alter the bond strength and reaction kinetics. This isotopic substitution can affect molecular targets and pathways, leading to changes in reaction rates and product distributions .
Comparison with Similar Compounds
1-Deuterio-1-pentanol: Another deuterated compound with similar applications in research and industry.
1-Deuterio-1-methoxypentane: Used in synthetic chemistry for the preparation of deuterated ethers.
Uniqueness: 1-Deuteriooxypentane is unique due to its specific deuterium substitution, which provides distinct advantages in studying reaction mechanisms and enhancing the stability of chemical compounds .
Properties
Molecular Formula |
C5H12O |
---|---|
Molecular Weight |
89.15 g/mol |
IUPAC Name |
1-deuteriooxypentane |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i6D |
InChI Key |
AMQJEAYHLZJPGS-RAMDWTOOSA-N |
Isomeric SMILES |
[2H]OCCCCC |
Canonical SMILES |
CCCCCO |
Origin of Product |
United States |
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